2-[(2S)-3-tert-butyl-4-(3,5-dicyclopentyl-2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]propan-2-ol
Description
Properties
IUPAC Name |
2-[(2S)-3-tert-butyl-4-(3,5-dicyclopentyl-2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H45O4P/c1-31(2,3)37-29-22(17-12-18-25(29)36-30(37)32(4,5)33)26-27(34-6)23(20-13-8-9-14-20)19-24(28(26)35-7)21-15-10-11-16-21/h12,17-21,30,33H,8-11,13-16H2,1-7H3/t30-,37?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOYNURMAGXWEY-RFPXNCDYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1C(OC2=CC=CC(=C21)C3=C(C(=CC(=C3OC)C4CCCC4)C5CCCC5)OC)C(C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)P1[C@H](OC2=CC=CC(=C21)C3=C(C(=CC(=C3OC)C4CCCC4)C5CCCC5)OC)C(C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H45O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S)-3-tert-butyl-4-(3,5-dicyclopentyl-2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]propan-2-ol involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-[(2S)-3-tert-butyl-4-(3,5-dicyclopentyl-2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms .
Scientific Research Applications
Intermediate in Drug Synthesis
The compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows for the modification and derivation of new compounds with potential therapeutic effects. The presence of the phospholane ring enhances its utility in creating bioactive molecules with improved pharmacological profiles.
Potential Therapeutic Uses
While specific therapeutic applications are still under investigation, the compound's structural similarities to known pharmacophores suggest it may exhibit biological activity relevant to various diseases. Research is ongoing to evaluate its efficacy as a lead compound in drug discovery programs targeting conditions such as cancer and neurodegenerative disorders .
Building Block for Complex Molecules
In organic synthesis, this compound is employed as a versatile building block for constructing more complex molecular architectures. Its ability to undergo various chemical transformations makes it valuable for developing new materials and compounds with desired properties .
Ligands in Coordination Chemistry
The phosphorous atom within the structure can act as a ligand in coordination chemistry, potentially forming complexes with transition metals. Such complexes may exhibit interesting catalytic properties or enhance the stability of reactive intermediates during synthesis .
Case Study 1: Synthesis of Bioactive Compounds
A study demonstrated the use of this compound as an intermediate in synthesizing a series of bioactive molecules. The modifications made using this compound led to derivatives that showed enhanced activity against specific biological targets, suggesting its potential role in developing new therapeutic agents .
Case Study 2: Catalytic Applications
Research has explored the use of this compound in catalysis, particularly in reactions involving carbon-carbon bond formation. The phosphorous-containing compounds have been shown to facilitate reactions under mild conditions, improving yields and selectivity compared to traditional catalysts .
Mechanism of Action
The mechanism by which 2-[(2S)-3-tert-butyl-4-(3,5-dicyclopentyl-2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]propan-2-ol exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
The compound is compared to two phosphine-containing analogs from the Kanto Reagents catalog ():
2-Di-tert-butylphosphino-3,4,5,6-tetramethyl-2',4',6'-triisopropylbiphenyl (CAS 857356-94-6): Core structure: Biphenyl backbone with di-tert-butylphosphino and triisopropyl groups. Key differences: Lacks the benzoxaphosphol ring and dicyclopentyl-methoxyphenyl substituents present in the target compound. The triisopropyl groups provide steric bulk but less electron-donating capacity compared to methoxy and cyclopentyl groups.
2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (CAS 564483-19-8): Core structure: Simpler biphenyl system with fewer substituents. Key differences: Absence of tetramethyl and methoxy groups reduces steric hindrance and electronic modulation compared to the target compound.
Physicochemical Properties
Functional Performance
- Steric Effects : The dicyclopentyl and methoxy groups in the target compound likely create a more rigid, three-dimensional environment than the linear triisopropyl substituents in the analogs. This could enhance enantioselectivity in catalytic applications.
Biological Activity
The compound 2-[(2S)-3-tert-butyl-4-(3,5-dicyclopentyl-2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]propan-2-ol , with CAS number 2416226-68-9 , is a phosphorous-containing organic molecule that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes a phospholane ring and multiple aromatic groups. The stereochemistry of the compound is significant for its biological activity, particularly the (2S) configuration which may influence receptor interactions.
| Property | Value |
|---|---|
| Molecular Weight | 524.68 g/mol |
| Purity | ≥95% |
| IUPAC Name | 2-[(2S)-3-tert-butyl... |
| InChIKey | CHOYNURMAGXWEY-WLFXDIPCSA-N |
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Initial studies suggest that it may exhibit:
- Antioxidant Activity : Potentially mitigating oxidative stress by scavenging free radicals.
- Enzyme Inhibition : Acting as an inhibitor for specific phosphatases or kinases involved in signaling pathways.
Anticancer Properties
Recent research has indicated that compounds similar to 2-[(2S)-3-tert-butyl... demonstrate anticancer properties. For instance, studies have shown that phosphine oxides can induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial pathways.
Neuroprotective Effects
In neuropharmacological studies, related compounds have been shown to protect neuronal cells from apoptosis induced by neurotoxic agents. The mechanism involves the modulation of dopamine receptors, specifically D2 and D3 types, which are crucial in neurodegenerative diseases like Parkinson's disease.
Case Studies
-
Study on Neuroprotection :
A study evaluated the neuroprotective effects of phosphine derivatives in mouse models of Parkinson's disease. The results indicated that these compounds could significantly reduce dopaminergic cell loss and improve motor function.Compound Model Used Result D-264 MPTP mouse model Reduced cell loss by 40% D-264 Lactacystin model Improved behavior scores -
Antioxidant Activity Assessment :
Another study assessed the antioxidant capacity of similar phosphine compounds using DPPH radical scavenging assays. The results suggested a strong correlation between structural features (e.g., tert-butyl groups) and antioxidant potency.Compound IC50 (µM) Compound A 12.5 Compound B 8.7
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-[(2S)-3-tert-butyl-4-(3,5-dicyclopentyl-2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]propan-2-ol?
- Methodological Answer : Key steps include the use of chiral phosphine intermediates and stereospecific coupling reactions. For example, NaH in THF (as in ) can activate phenolic hydroxyl groups for subsequent phosphorylation. Protecting groups (e.g., benzyl or tert-butyl) may stabilize reactive sites during synthesis. Characterization of intermediates via NMR and chiral HPLC ensures stereochemical fidelity. Purity validation (>98%) should follow protocols from high-purity organophosphorus synthesis (e.g., ) .
Q. How can researchers confirm the stereochemical integrity of the benzoxaphosphol core?
- Methodological Answer : X-ray crystallography is definitive for absolute configuration determination. For routine analysis, combine - HMBC NMR to correlate phosphorus environments with proton signals. Circular dichroism (CD) spectroscopy may validate chiral centers if crystallographic data are unavailable. Cross-reference with synthetic intermediates (e.g., tert-butyl-substituted precursors in ) to track stereochemical drift .
Q. What stability considerations are critical for handling this compound under laboratory conditions?
- Methodological Answer : The compound’s phosphorous center is susceptible to oxidation. Store under inert gas (N/Ar) at −20°C in amber glass vials. Use silanized glassware (e.g., 5% DMDCS-treated, as in ) to minimize adsorption losses. Monitor hydrolytic stability via accelerated aging studies in buffered solutions (pH 4–9) .
Advanced Research Questions
Q. How does the compound’s environmental fate compare to structurally related organophosphorus flame retardants?
- Methodological Answer : Conduct comparative studies using SPE-HRMS (Solid-Phase Extraction–High-Resolution Mass Spectrometry, per ) to analyze degradation products in wastewater. Reference environmental persistence data from analogous compounds like tert-butylphenyl diphenyl phosphate ( ). Assess abiotic hydrolysis rates under UV light and biotic degradation via microbial consortia .
Q. What experimental designs are recommended to resolve contradictions in reported bioactivity data?
- Methodological Answer : Use a split-split plot design ( ) to isolate variables such as solvent polarity, temperature, and catalyst loading. For bioactivity studies, apply dose-response matrices with standardized cell lines (e.g., HepG2 or HEK293) and include positive controls (e.g., BPA from ). Meta-analysis of conflicting data should account for batch-to-batch purity variations (e.g., >98% vs. lower-grade materials) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces of the benzoxaphosphol core. Docking simulations (AutoDock Vina) against enzymes like cytochrome P450 can identify binding modes. Validate predictions with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding affinities .
Q. What strategies optimize enantiomeric excess (ee) during large-scale synthesis?
- Methodological Answer : Implement asymmetric catalysis using chiral auxiliaries (e.g., binaphthol-derived ligands) or enzymatic resolution. Monitor ee via chiral stationary-phase HPLC (CSP-HPLC) with UV/ECD detection. Scale-up processes should prioritize solvent selection (e.g., supercritical CO for greener synthesis) and kinetic resolution to minimize racemization .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported photodegradation half-lives?
- Methodological Answer : Replicate studies under controlled light intensity (e.g., 300–400 nm, 1.5 mW/cm) and standardized matrices (e.g., silica gel vs. aqueous solutions). Use deuterated internal standards (e.g., triclosan-d3 from ) to correct for matrix effects. Cross-validate with LC-QTOF-MS to identify photoproducts and quantify degradation pathways .
Theoretical Frameworks
Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?
- Methodological Answer : Analyze frontier molecular orbitals (HOMO/LUMO) via DFT to predict nucleophilic/electrophilic sites. Correlate with experimental reactivity using Hammett substituent constants for the dicyclopentyl-methoxyphenyl group. Compare to phosphine ligands in to rationalize catalytic activity differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
